3-Phenylcyclobutan-1-amine
Overview
Description
3-Phenylcyclobutan-1-amine is an organic compound with the molecular formula C₁₀H₁₃N It is a cyclobutane derivative with a phenyl group attached to the third carbon and an amine group attached to the first carbon
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for preparing this compound involves the nucleophilic substitution of a suitable cyclobutane derivative with an amine. For example, 3-phenylcyclobutanone can be reacted with ammonia or a primary amine under appropriate conditions to yield the desired amine.
Reductive Amination: Another method involves the reductive amination of 3-phenylcyclobutanone. This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods:
- Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and catalyst can vary based on cost, availability, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions and reagents.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Its role as a cholinesterase inhibitor makes it a candidate for drug development aimed at improving cognitive function.
Industry: The compound’s unique structure makes it useful in the development of novel materials and chemical intermediates.
Mechanism of Action
3-Phenylcyclobutan-1-amine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
1-Phenylcyclobutanamine: This compound is structurally similar but differs in the position of the phenyl group.
Cyclobutanamine: Lacks the phenyl group, making it less complex and potentially less active in certain biological contexts.
Uniqueness:
Properties
IUPAC Name |
3-phenylcyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKVDLXKYYYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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